

A Technical Guide to the Spectral Analysis of Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyltrimethylammonium tribromide*

Cat. No.: *B1270865*

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This document provides an in-depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **Benzyltrimethylammonium tribromide** (BTMABr₃). It includes detailed experimental protocols, tabulated spectral data, and structural interpretations essential for the characterization and quality control of this versatile brominating reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For **Benzyltrimethylammonium tribromide**, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the benzyl and trimethylammonium moieties of the cation.

Experimental Protocol for NMR

This protocol outlines a general procedure for acquiring high-resolution NMR spectra of **Benzyltrimethylammonium tribromide**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Benzyltrimethylammonium tribromide**.
 - Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as the compound must be fully dissolved.

- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Parameters (300-400 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single pulse (zg30).
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 512-2048, due to the low natural abundance of ^{13}C .
 - Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and reference it to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
 - Integrate the ^1H NMR signals and analyze the multiplicities and coupling constants.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the expected chemical shifts for **Benzyltrimethylammonium tribromide** based on its structure and data for analogous compounds[1][2][3].

Table 1: ^1H NMR Spectral Data (Expected)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6 - 7.4	Multiplet	5H	Aromatic protons (C_6H_5 -)
~4.8	Singlet	2H	Benzylic protons (- $\text{CH}_2\text{-N}^+$)

| ~3.3 | Singlet | 9H | N-Methyl protons ($-\text{N}^+(\text{CH}_3)_3$) |

Table 2: ^{13}C NMR Spectral Data (Expected)

Chemical Shift (δ) ppm	Assignment
~130 - 128	Aromatic carbons (C_6H_5 -)
~70	Benzylic carbon ($-\text{CH}_2\text{-N}^+$)

| ~55 | N-Methyl carbons ($-\text{N}^+(\text{CH}_3)_3$) |

Logical Relationship of Structure and NMR Signals

The diagram below illustrates the correlation between the molecular structure of the Benzyltrimethylammonium cation and its expected NMR signals.

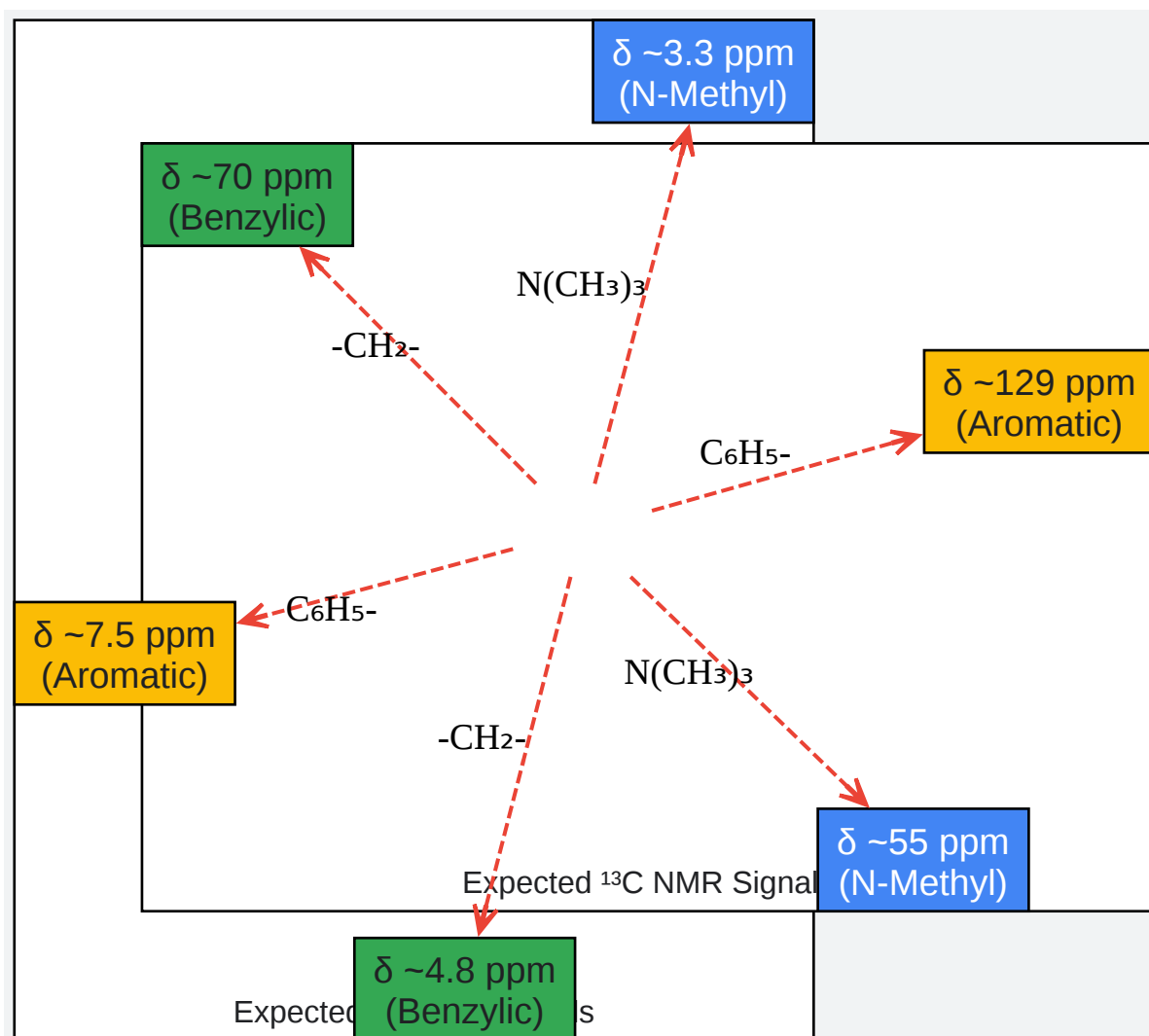


Figure 1: NMR Structure-Signal Correlation

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Figure 1: NMR Structure-Signal Correlation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **Benzyltrimethylammonium tribromide**, this technique confirms the presence of aromatic and aliphatic C-H bonds.

Experimental Protocol for FTIR (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.^{[4][5]}

- Sample Preparation:
 - Ensure all equipment (agate mortar, pestle, die set) is perfectly clean and dry to avoid moisture contamination, which appears as broad peaks in the spectrum.[\[6\]](#)
 - Weigh approximately 1-2 mg of **Benzyltrimethylammonium tribromide** and 100-200 mg of spectroscopy-grade KBr powder.[\[5\]](#)[\[7\]](#) The sample concentration should be between 0.2% and 1%.[\[6\]](#)
 - Grind the sample into a fine powder in the agate mortar first. Then add the KBr powder and gently but thoroughly mix for about a minute to ensure a homogeneous mixture.[\[6\]](#)[\[7\]](#)
- Pellet Formation:
 - Assemble the die set and transfer the powder mixture into the collar.
 - Place the die set into a hydraulic press.
 - Apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[\[6\]](#)
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
 - Acquire a background spectrum of the empty sample chamber first.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

FTIR Spectral Data

The following table lists the characteristic absorption bands expected for **Benzyltrimethylammonium tribromide**.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 3: FTIR Spectral Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
3000 - 2850	Medium	Aliphatic C-H Stretch (from CH ₂ and CH ₃ groups)
1600 - 1450	Medium-Strong	Aromatic C=C Ring Stretch
1470 - 1350	Medium	C-H Bend (Scissoring/Bending)

| ~750 and ~700 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For

Benzyltrimethylammonium tribromide, this technique is particularly useful for identifying the tribromide (Br₃⁻) anion, which has a distinct and strong absorption profile.

Experimental Protocol for UV-Vis

This protocol describes the analysis of a sample in solution.[\[12\]](#)

- Sample Preparation:
 - Prepare a dilute solution of **Benzyltrimethylammonium tribromide** using a UV-transparent solvent (e.g., Methanol, Acetonitrile). The concentration should be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).
 - Use a quartz cuvette for the measurement, as glass absorbs in the UV region.[\[12\]](#)
 - Ensure the cuvette is clean by rinsing it with the solvent multiple times.[\[12\]](#)
- Data Acquisition:

- Fill the cuvette with the pure solvent to be used for the sample solution. This will serve as the blank or reference.[\[13\]](#)
- Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
- Replace the reference cuvette with the cuvette containing the sample solution.
- Scan the absorbance from approximately 200 nm to 400 nm.

UV-Vis Spectral Data

The UV-Vis spectrum is dominated by the absorbance of the tribromide anion.

Table 4: UV-Vis Spectral Data

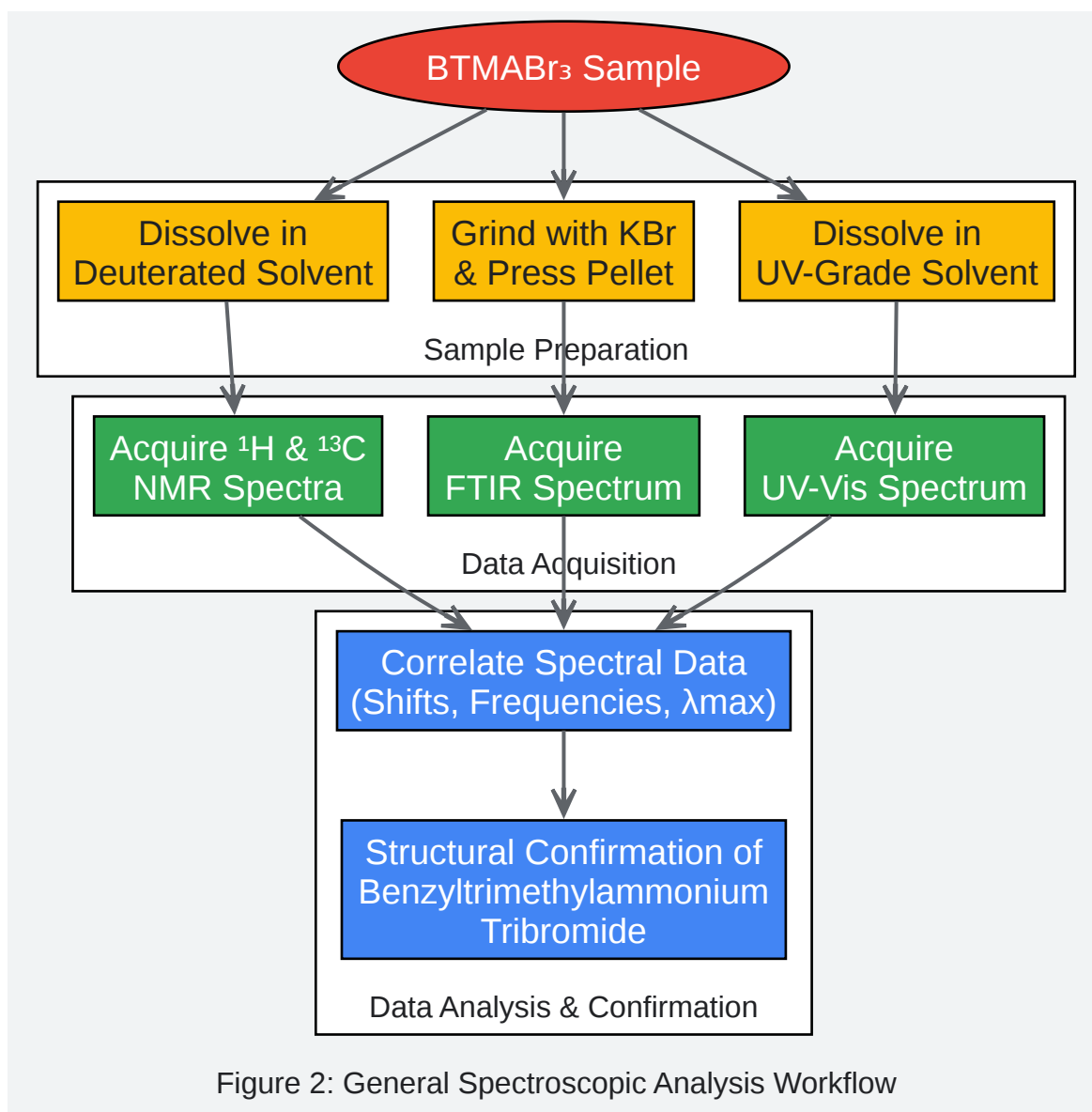
λ_{max} (nm)	Solvent	Assignment
~279	Methanol	$\pi^* \leftarrow \pi$ transition of the Tribromide (Br_3^-) anion [14]

| ~260 | Methanol | $\pi^* \leftarrow \pi$ transition of the Benzene ring |

The intense absorption around 279 nm is a characteristic fingerprint for the presence of the tribromide anion[\[14\]](#).

Overall Spectroscopic Analysis Workflow

The following diagram outlines the logical workflow for the complete spectroscopic characterization of **Benzyltrimethylammonium tribromide**.



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Figure 2: General Spectroscopic Analysis Workflow

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- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Benzyltrimethylammonium Tribromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270865#spectral-data-for-benzyltrimethylammonium-tribromide-nmr-ir-uv-vis]

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